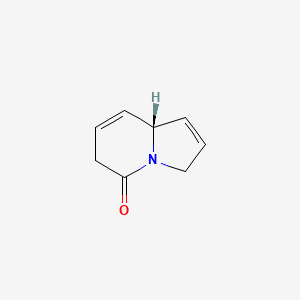

(8aR)-6,8a-dihydro-3H-indolizin-5-one

Description

(8aR)-6,8a-dihydro-3H-indolizin-5-one is a bicyclic alkaloid derivative with a fused pyrrolidine-pyrazine scaffold. Its stereochemistry at the 8a position (R-configuration) and functionalization at the C-4 and C-6 positions play critical roles in its biological activity. The compound has been investigated primarily for anticonvulsant properties within the National Institute of Neurological Disorders and Stroke (NINDS) Anticonvulsant Screening Program (ASP) . Synthetically, it is derived via a multi-step process involving cyclization and stereoselective separation, as exemplified by the synthesis of (4R,8aR)-6 and (4S,8aR)-6, which achieved 87% yield with distinct enantiomeric ratios .

Properties

Molecular Formula |

C8H9NO |

|---|---|

Molecular Weight |

135.16 g/mol |

IUPAC Name |

(8aR)-6,8a-dihydro-3H-indolizin-5-one |

InChI |

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-4,7H,5-6H2/t7-/m1/s1 |

InChI Key |

UQZANANSZTVBKA-SSDOTTSWSA-N |

Isomeric SMILES |

C1C=C[C@@H]2C=CCN2C1=O |

Canonical SMILES |

C1C=CC2C=CCN2C1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (8aR)-6,8a-dihydro-3H-indolizin-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a piperidine derivative with an appropriate aldehyde or ketone, followed by cyclization to form the indolizine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: (8aR)-6,8a-dihydro-3H-indolizin-5-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form more complex derivatives.

Reduction: Reduction reactions can yield different hydrogenated forms of the compound.

Substitution: The indolizine core allows for substitution reactions at various positions, leading to a variety of derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to introduce different substituents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indolizidinone derivatives, while reduction can yield dihydro derivatives .

Scientific Research Applications

Chemistry: (8aR)-6,8a-dihydro-3H-indolizin-5-one is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules that can be used in various chemical reactions .

Biology and Medicine: Its derivatives may exhibit biological activity, making it a valuable compound for drug discovery and development .

Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific properties, such as polymers and advanced materials .

Mechanism of Action

The mechanism of action of (8aR)-6,8a-dihydro-3H-indolizin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The anticonvulsant efficacy and safety of (8aR)-6,8a-dihydro-3H-indolizin-5-one derivatives were evaluated against analogs with variations in stereochemistry, substituents, and functional groups. Key findings are summarized below:

Enantiomeric Differences

- (4R,8aR)-3a vs. (4S,8aS)-3a : The (4R,8aR) enantiomer demonstrated superior seizure protection in the 6 Hz pharmacoresistant epilepsy model (ED₅₀ = 47.90 mg/kg at 0.25 h) compared to its (4S,8aS) counterpart, which showed reduced potency and higher neurotoxicity .

- (4R,8aR)-3c vs. (4S,8aS)-3c : The (4R,8aR)-configured C-4 phenylmethyl derivative exhibited greater potency in the 6 Hz test, highlighting stereochemical influence on target engagement .

Substituent Effects

- C-4 Methylation : The methylated analog (4S,8aS)-3h showed moderate MES activity (3/4 protection at 0.5 h, 100 mg/kg) but was abandoned due to low synthetic accessibility and inferior efficacy to the parent compound .

- C-4 Phenylmethyl vs. Alkyl derivatives (e.g., (8aR)-3f, (8aS)-3f) caused severe motor impairment and proconvulsant effects, underscoring the toxicity risks of non-aromatic substituents .

Oxo-Derivatives

- (4S,8aS)-6 and (4R,8aR)-6 : These oxo-analogs exhibited comparable anticonvulsant activity in the MES model but lower potency than the parent molecule ADD408003. (4R,8aR)-6 had an ED₅₀ of 126.19 mg/kg in the 6 Hz model, suggesting reduced bioavailability or target affinity .

Key Data Tables

Table 1: Anticonvulsant Activity in Classical Models (MES and scMET)

| Compound | MES Protection (100 mg/kg) | scMET Protection (300 mg/kg) | Neurotoxicity |

|---|---|---|---|

| (4R,8aR)-3a | Moderate | 1/1 at 0.5 h | Absent |

| (4S,8aS)-3h | 3/4 at 0.5 h | Inactive | Absent |

| (8aR)-3e | Inactive | Inactive | Absent |

| (8aR)-3f | Inactive | Inactive | Severe |

Table 2: 6 Hz Pharmacoresistant Model Efficacy

| Compound | ED₅₀ (mg/kg) at 0.25 h | Protective Index (PI) |

|---|---|---|

| (4R,8aR)-3a | 47.90 | 6.2 |

| (4S,8aS)-6 | 126.19 | 3.8 |

| Levetiracetam* | 4.5 | >20 |

*Reference standard .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.